molecular formula C14H21NS B13622876 (1-(4-(Methylthio)phenyl)cyclohexyl)methanamine

(1-(4-(Methylthio)phenyl)cyclohexyl)methanamine

Cat. No.: B13622876
M. Wt: 235.39 g/mol
InChI Key: OIXZMZKCFGXKBI-UHFFFAOYSA-N
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Description

(1-(4-(Methylthio)phenyl)cyclohexyl)methanamine: is an organic compound characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with a 4-(methylthio)phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(Methylthio)phenyl)cyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with 4-(methylthio)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the desired amine product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclohexyl ring or the phenyl ring, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine moiety, where various nucleophiles can replace the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives of the cyclohexyl or phenyl rings.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.

Biology: In biological research, (1-(4-(Methylthio)phenyl)cyclohexyl)methanamine is studied for its potential as a bioactive molecule. It may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the treatment of neurological disorders and as an analgesic. Its ability to interact with specific molecular targets in the nervous system is of significant interest.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1-(4-(Methylthio)phenyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    (4-(Methylthio)phenyl)methanamine: A structurally related compound with similar reactivity and applications.

    Cyclohexyl(4-(methylthio)phenyl)methanone: Another related compound with a ketone functional group instead of an amine.

Uniqueness: (1-(4-(Methylthio)phenyl)cyclohexyl)methanamine is unique due to the presence of both a cyclohexyl group and a methanamine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21NS

Molecular Weight

235.39 g/mol

IUPAC Name

[1-(4-methylsulfanylphenyl)cyclohexyl]methanamine

InChI

InChI=1S/C14H21NS/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-11,15H2,1H3

InChI Key

OIXZMZKCFGXKBI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2(CCCCC2)CN

Origin of Product

United States

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